N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide
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Overview
Description
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a thiophene ring. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction. The final step involves the coupling of the thiazole-thiophene intermediate with a pyrimidine-2-carboxamide derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Solvent selection and reaction conditions are carefully controlled to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or pyrimidine rings .
Scientific Research Applications
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and its derivatives are structurally related and have comparable chemical properties.
Pyrimidine derivatives: Compounds like 5-fluorouracil and cytosine arabinoside are similar in structure and are used in various therapeutic applications .
Uniqueness
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c1-9-11(21-14(18-9)10-4-2-7-20-10)8-17-13(19)12-15-5-3-6-16-12/h2-7H,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNUYEUDOKOTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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